molecular formula C60H39N17Na4O22S4 B15188719 Tetrasodium 3,3'-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) CAS No. 94158-42-6

Tetrasodium 3,3'-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate)

Cat. No.: B15188719
CAS No.: 94158-42-6
M. Wt: 1570.3 g/mol
InChI Key: LWUYVRQRTOUVIV-UHFFFAOYSA-J
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Description

Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications, including textiles, inks, and plastics. The compound’s structure features multiple azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) involves several steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key parameters such as reaction time, temperature, and pH are meticulously controlled to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products

    Oxidation: Products vary based on the extent of oxidation but can include quinones and other oxidized aromatic compounds.

    Reduction: Amines are the primary products of reduction reactions.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) has several scientific research applications:

    Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the production of colored materials, including textiles, inks, and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical and biological processes. The molecular targets and pathways involved include interactions with enzymes and proteins that can reduce or oxidize the azo groups, leading to changes in the compound’s color and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 3-[(2-chloro-4-nitrophenyl)azo]-4-hydroxy-5-[[2-hydroxy-4-[[3-hydroxy-4-[[4-[(4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)phenyl)azo)naphthalene-2,7-disulphonate
  • Trisodium 3-[(2-chloro-4-nitrophenyl)azo]-4-hydroxy-5-[[2-hydroxy-4-[[3-hydroxy-4-[[4-[(4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)phenyl)azo)naphthalene-2,7-disulphonate

Uniqueness

Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) is unique due to its specific structure, which includes multiple azo groups and nitro substituents. This structure imparts distinct color properties and reactivity, making it particularly useful in applications requiring stable and intense coloration.

Properties

CAS No.

94158-42-6

Molecular Formula

C60H39N17Na4O22S4

Molecular Weight

1570.3 g/mol

IUPAC Name

tetrasodium;5-[4-[[4-hydroxy-2-[5-hydroxy-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]-2-[[4-(4-nitro-3-sulfonatoanilino)phenyl]diazenyl]anilino]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-2-nitrobenzenesulfonate

InChI

InChI=1S/C60H43N17O22S4.4Na/c78-55-31-47(49(70-66-37-9-1-33(2-10-37)61-41-17-23-53(76(84)85)59(25-41)102(94,95)96)29-51(55)72-68-39-13-5-35(6-14-39)63-45-21-19-43(74(80)81)27-57(45)100(88,89)90)65-48-32-56(79)52(73-69-40-15-7-36(8-16-40)64-46-22-20-44(75(82)83)28-58(46)101(91,92)93)30-50(48)71-67-38-11-3-34(4-12-38)62-42-18-24-54(77(86)87)60(26-42)103(97,98)99;;;;/h1-32,61-65,78-79H,(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99);;;;/q;4*+1/p-4

InChI Key

LWUYVRQRTOUVIV-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3NC4=CC(=C(C=C4N=NC5=CC=C(C=C5)NC6=CC(=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])N=NC7=CC=C(C=C7)NC8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)[O-])O)O)N=NC9=CC=C(C=C9)NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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